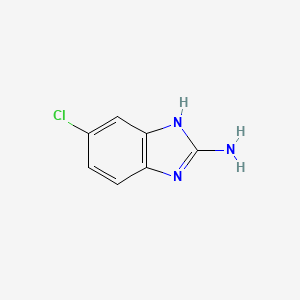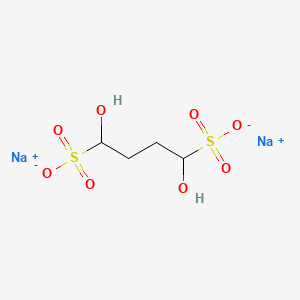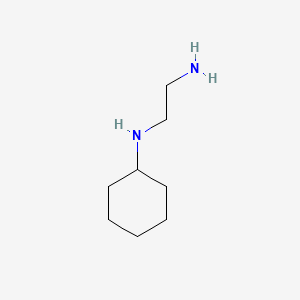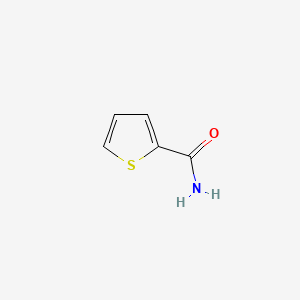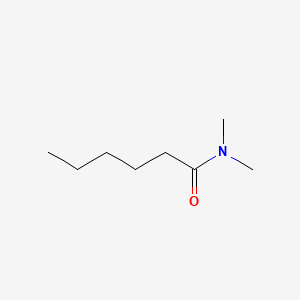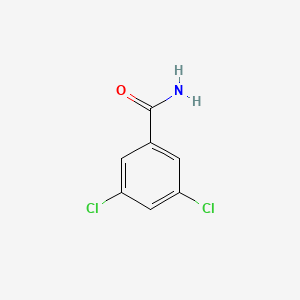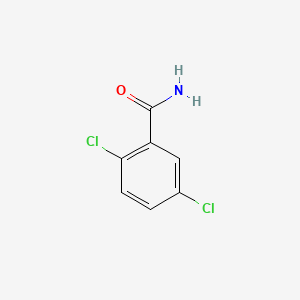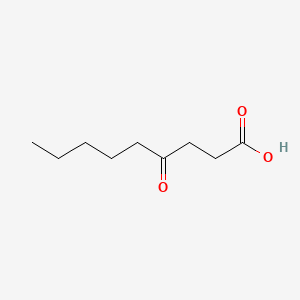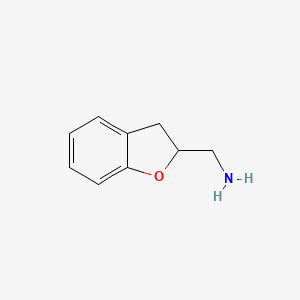
(2,3-Dihydrobenzofuran-2-yl)méthanamine
Vue d'ensemble
Description
“(2,3-Dihydrobenzofuran-2-yl)methanamine” is an organic compound that belongs to the class of heterocyclic amines . It is a member of 1-benzofurans .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofurans has been a topic of interest due to their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .Molecular Structure Analysis
The molecular formula of “(2,3-Dihydrobenzofuran-2-yl)methanamine” is C9H11NO . The InChI code is 1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 . The Canonical SMILES is C1C(OC2=CC=CC=C21)CN .Physical And Chemical Properties Analysis
The molecular weight of “(2,3-Dihydrobenzofuran-2-yl)methanamine” is 149.19 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 35.2 Ų .Applications De Recherche Scientifique
Synthèse des dihydrobenzofuranes
“(2,3-Dihydrobenzofuran-2-yl)méthanamine” peut être utilisée dans la synthèse des 2,3-dihydrobenzofuranes . Ce composé est un échafaudage précieux dans la synthèse de divers composés organiques . Les approches synthétiques sont classées en fonction de la ou des liaisons clés formées lors de la construction du squelette dihydrobenzofurane .
Activités anticancéreuses
Certains benzofuranes substitués, qui peuvent être synthétisés en utilisant “this compound”, ont montré des activités anticancéreuses significatives . Par exemple, le composé 36 s'est avéré avoir des effets inhibiteurs significatifs de la croissance cellulaire dans différents types de cellules cancéreuses .
Développement de composés thérapeutiques
“this compound” peut être utilisée dans le développement de composés prometteurs avec des potentiels de thérapie ciblée et peu d'effets secondaires . C'est un objectif principal des chercheurs médicaux .
Synthèse de produits naturels
Le squelette 2,3-dihydrobenzofurane (DHB), qui peut être synthétisé en utilisant “this compound”, se trouve dans de nombreuses molécules bioactives, y compris un large éventail de produits naturels . Ces produits naturels ont été rapportés avec une activité contre diverses maladies .
Synthèse de molécules bioactives
“this compound” peut être utilisée dans la synthèse de molécules bioactives . Beaucoup de ces molécules contenant le motif structural DHB ont été rapportées, y compris un large éventail de produits naturels et de nombreux composés synthétiques ayant une activité biologique utile .
Réactions organocatalytiques et métallocatalytiques
“this compound” peut être utilisée dans le développement et l'application de nouvelles réactions organocatalytiques et métallocatalytiques . Cela peut conduire à la synthèse de précieux échafaudages 2,3-dihydrobenzofurane (DHBF) .
Mécanisme D'action
Mode of Action
It’s known that the compound is part of the 2,3-dihydrobenzofuran class of compounds . These compounds are known to interact with various biological targets, but the specific interactions of (2,3-Dihydrobenzofuran-2-yl)methanamine remain to be elucidated.
Biochemical Pathways
2,3-dihydrobenzofurans have been synthesized via the cs2co3-catalyzed domino annulation of enantiopure chiral salicyl n-phosphonyl imines with bromo malonates . This suggests that the compound may interact with biochemical pathways involving these molecules.
Pharmacokinetics
It’s known that the compound has a molecular weight of 14919 , which could influence its bioavailability and pharmacokinetics
Result of Action
It’s known that 2,3-dihydrobenzofurans can be used in the synthesis of various bioactive compounds , suggesting that (2,3-Dihydrobenzofuran-2-yl)methanamine may have potential bioactive effects.
Action Environment
The action of (2,3-Dihydrobenzofuran-2-yl)methanamine can be influenced by various environmental factors. For instance, the compound is stored at refrigerated temperatures , suggesting that temperature could affect its stability and efficacy. Additionally, the compound’s solubility could also influence its action, as solubility can affect a compound’s bioavailability and distribution in the body .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSZCAHOMXPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274884 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21214-11-9 | |
| Record name | (2,3-Dihydrobenzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (2,3-Dihydrobenzofuran-2-yl)methanamine synthesized according to the research?
A1: The research outlines a unique synthesis route for (2,3-Dihydrobenzofuran-2-yl)methanamine. It begins with aziridine-2-carboxaldehyde reacting with two aryl groups to form (aziridine-2-yl)-1,1-diaryl-methane. This compound is then converted into 5-diarylmethyl oxazolidin-2-one, which serves as a crucial synthetic intermediate. The final step involves reacting this intermediate with an additional phenolic aryl group, specifically 4-methoxyphenyl, in the presence of methanesulfonic acid. This reaction leads to the formation of 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine through an intramolecular aziridine ring-opening facilitated by the hydroxy group of the phenol [].
Q2: What structural information about (2,3-Dihydrobenzofuran-2-yl)methanamine can be derived from the research?
A2: While the research doesn't provide specific spectroscopic data, the synthetic route and final compound name, 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine, give us valuable structural insights. It indicates the presence of a 2,3-dihydrobenzofuran ring system with a methanamine group (-CH2-NH2) attached at the 2-position. Furthermore, a 4-methoxyphenyl group is present at the 3-position of the dihydrobenzofuran moiety [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



